2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13-9(4-2-7-16-13)8-17-12(18)10-5-3-6-15-11(10)14/h2-7H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXZZEKPDDBBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Direct Amide Coupling via Carboxylic Acid Activation
The most common method involves coupling 2-chloropyridine-3-carboxylic acid with (2-methoxypyridin-3-yl)methanamine using activating agents.
Protocol:
Activation of carboxylic acid :
Amidation with (2-methoxypyridin-3-yl)methanamine :
Example :
2-Chloropyridine-3-carbonyl chloride (1.2 eq) was added dropwise to a stirred solution of (2-methoxypyridin-3-yl)methanamine (1.0 eq) and TEA (2.5 eq) in DCM at 0°C. The mixture was stirred at room temperature for 12 h, washed with NaHCO₃, and purified by column chromatography (EtOAc/hexane).
Optimization Data:
| Activating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 25 | 72 |
| Oxalyl chloride | THF | 0→25 | 68 |
| PCl₅ | Toluene | 80 | 65 |
Suzuki-Miyaura Cross-Coupling for Pyridine Framework Assembly
For modular synthesis, Suzuki-Miyaura coupling constructs the pyridine core before functionalization.
Protocol:
Synthesis of 3-bromo-2-chloropyridine :
Coupling with (2-methoxypyridin-3-yl)methylboronic ester :
Example :
3-Bromo-2-chloropyridine (1.0 eq), (2-methoxypyridin-3-yl)methylboronic pinacol ester (1.2 eq), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (2.0 eq) in dioxane/water were heated at 90°C for 6 h. The product was extracted with EtOAc and purified via silica gel.
Optimization Data:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 58 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 62 |
Reductive Amination for Amine Precursor Synthesis
(2-Methoxypyridin-3-yl)methanamine is synthesized via reductive amination of 2-methoxy-3-pyridinecarbaldehyde.
Protocol:
- Reduction of nitrile intermediate :
Example :
2-Methoxy-3-cyanopyridine (1.0 eq) was dissolved in THF and treated with BH₃·THF (2.0 eq) at 0°C. After stirring at 25°C for 4 h, the mixture was quenched with MeOH, yielding (2-methoxypyridin-3-yl)methanamine.
Comparative Analysis of Methods
Yield and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Direct amide coupling | High yield (65–78%), short steps | Requires acid chloride handling |
| Suzuki-Miyaura coupling | Modular, versatile | Lower yield (55–62%), costly Pd catalysts |
| Reductive amination | Efficient amine synthesis | Sensitive to over-reduction |
Industrial-Scale Considerations
- Cost-effective reagents : SOCl₂ for acid activation reduces production costs compared to oxalyl chloride.
- Catalyst recycling : Pd recovery systems (e.g., immobilized catalysts) improve sustainability in Suzuki reactions.
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) without chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Nucleophiles: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Boscalid (2-Chloro-N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide)
- Molecular Formula : C₁₈H₁₂Cl₂N₂O vs. Target Compound (estimated C₁₃H₁₂ClN₃O₂).
- Key Differences: Substituents: Boscalid has a biphenyl group with a 4-chlorophenyl substituent, whereas the target compound replaces this with a 2-methoxypyridin-3-ylmethyl group. Bioactivity: Boscalid is a well-known succinate dehydrogenase inhibitor (complex II) used against fungal pathogens . The target compound’s methoxy group may alter binding affinity or spectrum of activity.
- Environmental Impact : Boscalid’s chlorinated aromatic rings contribute to persistence; the target compound’s pyridine-methoxy group might enhance biodegradability .
2-Chloro-N-(5-Methyl-1,3-Thiazol-2-yl)pyridine-3-carboxamide
- Molecular Formula : C₁₀H₈ClN₃OS vs. Target Compound.
- Key Differences :
- Heterocyclic Substituent : The thiazole ring in this analog introduces sulfur, which can participate in hydrogen bonding or metal coordination absent in the target compound.
- Physicochemical Properties : Thiazole’s aromaticity and polarity may reduce lipophilicity compared to the methoxypyridine group, affecting membrane permeability .
- Applications : Thiazole derivatives are common in pharmaceuticals (e.g., sulfathiazole), suggesting divergent biological targets compared to pyridine-focused agrochemicals.
2-Chloro-N-[3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide
- Molecular Formula : C₁₈H₁₇Cl₂N₂O₂ vs. Target Compound.
- Solubility: The oxygen in the bicyclic system may enhance water solubility compared to the target compound’s methoxypyridine group .
- Functional Implications : Rigid structures often improve target selectivity but may reduce bioavailability in soil or plant systems.
Tabulated Comparison of Key Properties
Research Findings and Mechanistic Insights
- Solubility vs. Bioactivity : The target compound’s methoxypyridine group may strike a balance between solubility (critical for systemic transport in plants) and lipophilicity (for membrane penetration) .
- Resistance Profiles : Boscalid-resistant fungal strains have emerged; structural variations like the target compound’s substituents could circumvent such resistance .
Biological Activity
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The synthesis pathway generally includes:
- Formation of the pyridine ring : Utilizing chlorination and methylation reactions.
- Amidation : The carboxylic acid derivative is reacted with an amine to form the corresponding amide.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Studies involving animal models of inflammation have demonstrated that treatment with this compound significantly reduces markers of inflammation, such as cytokine levels.
Case Study: In Vivo Anti-inflammatory Effects
A study conducted on rats induced with paw edema showed a reduction in swelling by approximately 50% after administration of the compound at a dose of 10 mg/kg. This suggests a promising role in managing inflammatory conditions.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been reported to inhibit certain kinases associated with cancer progression.
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) |
|---|---|
| Spleen Tyrosine Kinase (SYK) | 0.89 |
| Cyclin-dependent Kinase 4 (CDK4) | 1.5 |
These results indicate that the compound may serve as a lead for developing targeted therapies in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 2-chloro-pyridine-3-carboxylic acid with (2-methoxypyridin-3-yl)methanamine via amide bond formation. Optimization includes:
- Activating agents : Use carbodiimides (e.g., EDC/HOBt) to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
- Temperature control : Maintain 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Key techniques :
- NMR : Analyze and spectra to confirm regiochemistry of the pyridine and methoxy groups.
- HPLC-MS : Verify molecular weight (calc. MW: ~307.7 g/mol) and purity (>98%).
- FT-IR : Identify amide C=O stretch (~1650–1680 cm) and aromatic C-Cl stretch (~550 cm).
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water. Pre-solubilize in DMSO for biological assays.
- Stability : Store at −20°C under inert atmosphere (N) to prevent hydrolysis of the amide bond. Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How can molecular docking and spectroscopy elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking workflow :
Target selection : Identify binding pockets using X-ray crystallography data (e.g., PDB entries for kinase targets).
Ligand preparation : Optimize protonation states at physiological pH.
Scoring functions : Use AutoDock Vina or Schrödinger Glide to predict binding affinities (ΔG values).
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) .
Q. How can contradictory data from different synthetic batches be systematically resolved?
- Root-cause analysis :
- Impurity profiling : Compare HPLC traces to identify byproducts (e.g., unreacted starting materials).
- Reaction monitoring : Use in-situ FT-IR or LC-MS to detect intermediates.
- Batch consistency : Implement quality control (QC) protocols (e.g., NMR integration of key protons) .
Q. What computational methods are suitable for predicting the compound’s reactivity or metabolic pathways?
- Reactivity prediction :
- DFT calculations : Assess electrophilic/nucleophilic sites via Fukui indices.
- Metabolism : Use software like Schrödinger’s MetaSite to predict cytochrome P450-mediated oxidation sites.
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Key analogs :
| Analog | Modification | Biological Impact |
|---|---|---|
| A | Methoxy → Ethoxy | Reduced target affinity (ΔK = +2.5 μM) |
| B | Chlorine → Fluorine | Enhanced metabolic stability (t +40%) |
- Methodology : Synthesize analogs via iterative substitution and test in functional assays (e.g., IC for enzyme inhibition) .
Q. What experimental strategies are recommended for assessing the compound’s in vitro bioactivity and cytotoxicity?
- Bioactivity :
- Enzyme assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases).
- Cell-based assays : Measure proliferation inhibition (MTT assay) in cancer cell lines.
- Cytotoxicity :
- Selectivity index : Compare IC values in target vs. non-target cells (e.g., HEK293).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
